2-Hydroxysuccinic Acid Methyl Ester
Overview
Description
3-Hydroxy-4-methoxy-4-oxobutanoic acid is an organic compound with the molecular formula C5H8O5. It is a chiral molecule, often used in various chemical and biological research applications. This compound is known for its unique structural properties, which include a hydroxyl group, a methoxy group, and a keto group on a butanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-methoxy-4-oxobutanoic acid typically involves the reaction of suitable precursors under controlled conditions. One common method involves the esterification of 3-hydroxybutanoic acid followed by methoxylation and oxidation steps. The reaction conditions often require the use of catalysts and specific temperature and pH controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of 3-Hydroxy-4-methoxy-4-oxobutanoic acid may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-methoxy-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming a diketone.
Reduction: The keto group can be reduced to a hydroxyl group, resulting in a diol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or other nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce diols .
Scientific Research Applications
3-Hydroxy-4-methoxy-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in metabolic pathways and disease mechanisms.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and other industrial products
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-methoxy-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for various enzymes, influencing metabolic processes. The hydroxyl and keto groups play crucial roles in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-4-oxobutanoic acid
- 3-Hydroxy-4-methoxybenzoic acid
- 3-Hydroxy-4-methoxy-4-oxobutanoic acid methyl ester
Uniqueness
3-Hydroxy-4-methoxy-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it valuable in stereoselective synthesis and research .
Properties
IUPAC Name |
3-hydroxy-4-methoxy-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c1-10-5(9)3(6)2-4(7)8/h3,6H,2H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSODCRZYKSCLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317048 | |
Record name | 1-Methyl malate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140235-34-3 | |
Record name | 1-Methyl malate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140235-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl malate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801317048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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